Benzeneethanamine, alpha-methyl-N-2-propyn-1-yl-, (alphaS)-
Benzeneethanamine, alpha-methyl-N-2-propyn-1-yl-, (alphaS)-
Brand Name:
Vulcanchem
CAS No.:
56862-30-7
VCID:
VC0046747
InChI:
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m0/s1
SMILES:
CC(CC1=CC=CC=C1)NCC#C
Molecular Formula:
C12H15N
Molecular Weight:
173.25 g/mol
Benzeneethanamine, alpha-methyl-N-2-propyn-1-yl-, (alphaS)-
CAS No.: 56862-30-7
Reference Standards
VCID: VC0046747
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
CAS No. | 56862-30-7 |
---|---|
Product Name | Benzeneethanamine, alpha-methyl-N-2-propyn-1-yl-, (alphaS)- |
Molecular Formula | C12H15N |
Molecular Weight | 173.25 g/mol |
IUPAC Name | (2S)-1-phenyl-N-prop-2-ynylpropan-2-amine |
Standard InChI | InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m0/s1 |
Standard InChIKey | UUFAJPMQSFXDFR-NSHDSACASA-N |
Isomeric SMILES | C[C@@H](CC1=CC=CC=C1)NCC#C |
SMILES | CC(CC1=CC=CC=C1)NCC#C |
Canonical SMILES | CC(CC1=CC=CC=C1)NCC#C |
Synonyms | (αS)-α-Methyl-N-2-propynylbenzeneethanamine; (S)-α-Methyl-N-2-propynylbenzeneethanamine |
PubChem Compound | 6603823 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume